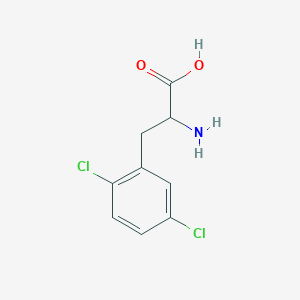

2-amino-3-(2,5-dichlorophenyl)propanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(2,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKIMTATYJGPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128833-95-4 | |

| Record name | 2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-3-(2,5-dichlorophenyl)propanoic acid as a Research Chemical

Introduction

2-amino-3-(2,5-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid, a derivative of phenylalanine containing two chlorine atoms on the phenyl ring. Such halogenated amino acids are of significant interest in medicinal chemistry and drug development. The introduction of halogen atoms can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, including its synthesis, purification, characterization, potential biological activities, and research applications. As direct experimental data for this specific isomer is limited, this document synthesizes information from related compounds to provide a predictive and rational guide for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated or estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | ChemScene |

| Molecular Weight | 234.08 g/mol | ChemScene |

| CAS Number | 718596-54-4 ((R)-enantiomer) | ChemScene |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | >200 °C (decomposes) (predicted) | --- |

| Solubility | Sparingly soluble in water, soluble in dilute aqueous acid and base, and some organic solvents (e.g., DMSO, methanol) | --- |

| pKa (carboxyl) | ~2.2 (estimated) | --- |

| pKa (amino) | ~9.1 (estimated) | --- |

Synthesis and Purification

Figure 1: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol (Proposed):

-

Azlactone Formation:

-

In a round-bottom flask, combine 2,5-dichlorobenzaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents) in acetic anhydride (3-5 equivalents).

-

Heat the mixture with stirring at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the azlactone intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Hydrolysis and Reduction to Racemic Amino Acid:

-

The crude azlactone is refluxed with a mixture of red phosphorus and hydriodic acid to simultaneously hydrolyze the azlactone ring and reduce the double bond.

-

Alternatively, a two-step procedure can be employed: first, mild alkaline hydrolysis of the azlactone to the α-acetamidoacrylic acid derivative, followed by catalytic hydrogenation (e.g., using H₂/Pd-C) to yield the N-acetylated amino acid.

-

Subsequent acid or enzymatic hydrolysis of the N-acetyl group yields the racemic this compound.

-

Purification and Chiral Resolution:

The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

For the separation of enantiomers, several methods can be employed:

-

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can be separated by fractional crystallization.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analytical and preparative separation of enantiomers. A chiral stationary phase (CSP) is used to differentially retain the two enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs can be effective.

Analytical Characterization

The structure and purity of this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The aromatic region (typically δ 7.0-7.5 ppm) will likely exhibit a complex splitting pattern due to the dichloro-substitution. The α-proton (CH-NH₂) will appear as a multiplet, and the β-protons (CH₂-Ar) will also show as a multiplet, likely a pair of doublets of doublets (diastereotopic protons).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (in the δ 120-140 ppm region), the carboxylic acid carbon (δ ~170-180 ppm), the α-carbon (δ ~55-60 ppm), and the β-carbon (δ ~35-40 ppm).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique will confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be observed at m/z 235.0, and the deprotonated molecule [M-H]⁻ at m/z 233.0. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with relative intensities of approximately 9:6:1 for M, M+2, and M+4) will be a key diagnostic feature.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information. Common fragmentation pathways for amino acids include the loss of water, formic acid, and the side chain.

Potential Biological Activities and Research Applications

While direct biological studies on this compound are scarce, the known activities of related halogenated amino acids suggest several promising areas of investigation.

Modulation of Amino Acid Transport and Metabolism:

-

Phenylalanine Hydroxylase Inhibition: Analogs such as p-chlorophenylalanine are known inhibitors of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. This property makes them valuable tools for studying phenylketonuria (PKU) in animal models. This compound could be investigated for similar inhibitory activity.

-

Amino Acid Transporter Interactions: Halogenated amino acids can act as substrates or inhibitors of various amino acid transporters, which are often upregulated in cancer cells. This could be exploited for targeted drug delivery or for disrupting tumor cell metabolism.

Incorporation into Peptides and Proteins:

-

Probing Protein Structure and Function: The incorporation of unnatural amino acids like this one into peptides and proteins can introduce novel properties. The dichlorophenyl side chain can alter the hydrophobicity, conformation, and binding interactions of the resulting peptide.

-

Enhancing Peptide Stability: The bulky and metabolically stable dichlorophenyl group may protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

Neurotransmitter System Modulation:

-

Some derivatives of phenylalanine have been shown to modulate glutamatergic synaptic transmission. Given the importance of this system in neurological disorders, this compound could be explored for its effects on neurotransmitter release and receptor binding.

Anticancer and Antimicrobial Properties:

-

The halogenated aromatic moiety is a common feature in many bioactive compounds, including some with anticancer and antimicrobial activities. Research on related compounds suggests that the introduction of chlorine atoms can enhance these properties.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity and Chiral Separation (General Method)

-

Instrumentation: A standard HPLC system with a UV detector and a chiral column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A typical mobile phase for underivatized amino acids on this type of column would be a mixture of methanol or acetonitrile with a small amount of an acidic or basic modifier (e.g., 0.1% formic acid or diethylamine) in water.

-

Gradient Elution: A gradient elution from a low to a high percentage of the organic solvent is often necessary to resolve the enantiomers and separate them from any impurities.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Figure 2: General workflow for HPLC analysis of this compound.

Safety and Handling

Chlorinated aromatic compounds should be handled with caution due to their potential toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a research chemical with considerable potential in various fields of chemical biology and drug discovery. While direct experimental data on this specific isomer is limited, this guide provides a solid foundation for researchers by extrapolating from the known chemistry and biology of related compounds. The proposed synthesis, purification, and analytical methods, along with the outlined potential research applications, should serve as a valuable resource for initiating studies on this intriguing molecule. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Neurochem Res.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein J Org Chem.

- Enzymatic synthesis of peptides containing unn

-

PubChem. 2,5-Dichlorobenzaldehyde. [Link]

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

- Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry.

- NMR Spectroscopy of Aromatic Compounds (#1e).

- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science.

- Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules.

- Engineering of enzymes using non-n

- Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environ Health Perspect.

- Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. *Polymers (

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-amino-3-(2,5-dichlorophenyl)propanoic acid. Here, we address common stability issues encountered in experimental settings, offering troubleshooting protocols and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your research.

Introduction to Stability Concerns

This compound, a halogenated derivative of phenylalanine, is a valuable compound in various research applications. However, like many substituted amino acids, its solutions can be susceptible to stability issues that may impact experimental outcomes. The primary concerns are chemical degradation and physical instability (e.g., precipitation), which can be influenced by solvent choice, pH, temperature, and light exposure. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound due to its high solvating power for a wide range of organic molecules. For aqueous buffers, solubility can be limited and is often pH-dependent. Adjusting the pH may be necessary to achieve the desired concentration. It is crucial to use high-purity, anhydrous DMSO to minimize water absorption, which can lead to compound precipitation over time.

Q2: How should I store stock solutions of this compound?

A2: For long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C.[1] Storage at low temperatures minimizes the risk of chemical degradation. It is also advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation, especially in DMSO solutions that have absorbed moisture.[2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.[3]

Q3: My compound has precipitated out of my DMSO stock solution. What should I do?

A3: Precipitation from DMSO stocks is a common issue, often triggered by freeze-thaw cycles or the absorption of atmospheric water.[2] First, visually inspect the solution for any particulates. If precipitation is observed, gentle warming of the solution in a water bath (e.g., to 37°C) with vortexing may help to redissolve the compound. However, be cautious, as prolonged heating can accelerate degradation. If the compound does not redissolve, it is recommended to prepare a fresh stock solution.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from related structures. As an aromatic amino acid, it may be susceptible to photodegradation, particularly when exposed to UV light.[4][5][6] The presence of chlorine atoms on the phenyl ring may also make the compound susceptible to dehalogenation under certain conditions. Furthermore, general amino acid degradation pathways, such as oxidation, can occur, especially in the presence of reactive oxygen species.[7]

Q5: How does pH affect the stability of aqueous solutions of this compound?

A5: The stability of amino acids in aqueous solutions is often pH-dependent.[8][9] Both acidic and alkaline conditions can promote the degradation of some amino acids.[10] For this compound, it is recommended to maintain the pH of aqueous solutions near neutral unless your experimental protocol requires otherwise. If you observe instability, a pH stability study may be necessary to determine the optimal pH range for your application.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Compound Precipitation in DMSO Stock Solution

-

Symptoms: Visible particulates, crystals, or cloudiness in the DMSO stock solution, particularly after storage or a freeze-thaw cycle.

-

Root Causes:

-

Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of dissolved compounds.[2]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can create localized areas of high concentration as the solvent freezes, promoting nucleation and precipitation.[2]

-

Concentration Exceeds Solubility: The prepared concentration may be too high for the storage conditions.

-

-

Troubleshooting Protocol:

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Issue 2: Inconsistent Experimental Results

-

Symptoms: Poor reproducibility of bioassay results, loss of compound activity over time.

-

Root Causes:

-

Chemical Degradation: The compound may be degrading in solution due to factors like pH, temperature, or light exposure.

-

Inaccurate Concentration: The actual concentration of the active compound may be lower than the nominal concentration due to degradation or precipitation.

-

-

Troubleshooting Protocol:

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

| Solvent | Recommended Storage Temperature | Key Considerations |

| DMSO | -20°C or -80°C | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles.[1] |

| Aqueous Buffers | 2-8°C (short-term) or -20°C (long-term) | Solubility is pH-dependent; filter-sterilize for cell-based assays. |

Table 2: Factors Influencing Solution Stability

| Factor | Potential Impact | Mitigation Strategy |

| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (-20°C or -80°C).[3] |

| pH | Non-neutral pH can cause hydrolysis or other degradation.[10] | Maintain aqueous solutions near neutral pH unless otherwise required. |

| Light | UV light can cause photodegradation of the aromatic ring.[4][5] | Protect solutions from light by using amber vials or storing in the dark. |

| Oxygen | Can lead to oxidative degradation. | For highly sensitive applications, consider degassing solvents or storing under an inert atmosphere. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

-

Allow the solid compound and anhydrous DMSO to equilibrate to room temperature.

-

Weigh the required amount of this compound in a sterile, amber vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

-

Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

-

Once dissolved, aliquot the stock solution into smaller volumes in separate, tightly sealed vials.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

-

Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Add the required volume of the DMSO stock to your pre-warmed aqueous buffer.

-

To avoid precipitation, add the DMSO stock to the buffer while vortexing the buffer.

-

Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent effects in biological assays.

-

Use the freshly prepared aqueous working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. ziath.com [ziath.com]

- 3. gmpplastic.com [gmpplastic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Substitutions on the Dichlorophenyl Ring

Welcome to the Technical Support Center for optimizing substitution reactions on dichlorophenyl rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this common synthetic scaffold. Dichlorobenzenes are prevalent starting materials, but their reactivity can be nuanced, often leading to challenges in yield, selectivity, and reproducibility.

This resource moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. Here, we will dissect the "why" behind experimental choices, empowering you to make informed decisions to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a dichlorobenzene. Which chlorine is more likely to react?

The regioselectivity of cross-coupling reactions on dichlorobenzenes is primarily governed by electronic and steric effects. For ortho-, meta-, and para-dichlorobenzene, the relative reactivity of the C-Cl bonds is generally similar, making selective mono-substitution challenging without a directing group.[1] However, if other substituents are present on the ring, they can significantly influence the outcome.

-

Electronic Effects : Electron-withdrawing groups can enhance the rate of oxidative addition (often the rate-limiting step), while electron-donating groups can have the opposite effect.

-

Steric Hindrance : Bulky groups adjacent to a chlorine atom will sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered position.

For heteroaromatic systems like dichloropyridines, halides adjacent to the nitrogen are typically more reactive in palladium-catalyzed couplings.[2]

Q2: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings with dichlorobenzenes often stem from a few key issues. The primary challenge is the strength and stability of the C-Cl bond, which makes oxidative addition to the palladium catalyst difficult.[3]

Common Culprits for Low Yield:

-

Inactive Catalyst : The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of palladium black.[1][4]

-

Inappropriate Ligand : For activating C-Cl bonds, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the oxidative addition step.[1][4]

-

Ineffective Base : The base plays a critical role in the transmetalation step. The choice of base must be strong enough to facilitate the reaction but not so strong as to cause significant side reactions. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often recommended.[4]

-

Poor Solubility : If your dichlorobenzene derivative or boronic acid partner has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.[5][6]

-

Suboptimal Temperature : A temperature range of 80-110 °C is typical for these couplings.[4] If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.[3][4]

Q3: I am attempting a Buchwald-Hartwig amination and observing significant side products. What are they and how can I minimize them?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7][8] However, side reactions can be prevalent, especially when using strong bases.[9]

Common Side Reactions and Solutions:

| Side Reaction | Description | Mitigation Strategies |

| Hydrodehalogenation | Replacement of a chlorine atom with hydrogen. | Use a less reactive base, ensure anhydrous conditions, and avoid excessively high temperatures. |

| Homocoupling | Dimerization of the starting aryl halide. | This can be promoted by oxygen. Ensure rigorous degassing and maintain an inert atmosphere. |

| Catalyst Inhibition | The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover. | The choice of ligand is critical. Bulky, electron-rich ligands can often prevent this.[10] Protecting the amine may be necessary in some cases.[1] |

Q4: How do I choose the right conditions for a Nucleophilic Aromatic Substitution (SNAr) reaction on a dichlorophenyl ring?

SNAr reactions are fundamentally different from palladium-catalyzed couplings. They do not involve a metal catalyst and instead proceed via a negatively charged Meisenheimer intermediate.[11][12]

Key Principles for SNAr:

-

Activation is Crucial : SNAr requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the chlorine leaving group.[13][14] A meta-positioned EWG does not effectively stabilize the intermediate and will not facilitate the reaction.[13]

-

Solvent Effects : Polar aprotic solvents like DMSO, DMF, and NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophile salt while leaving the anion relatively "bare" and highly nucleophilic.[15]

-

Leaving Group Ability : In SNAr, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-limiting step is the initial nucleophilic attack, which is accelerated by the more electronegative halogens that make the carbon atom more electrophilic.[11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Mono-Substitution of Dichlorobenzenes

You are trying to perform a mono-substitution on a dichlorobenzene, but you are getting a mixture of isomers or double substitution.

Caption: Troubleshooting workflow for poor regioselectivity.

For symmetrically substituted dichlorobenzenes, achieving high regioselectivity for mono-substitution is inherently difficult. In such cases, a statistical mixture is likely. Consider if an alternative starting material with orthogonal protecting groups or directing groups can be used. For heteroaromatic systems like 2,4-dichloropyridines, highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to override the intrinsic reactivity and favor coupling at the C4 position.[2]

Problem 2: Reaction Stalls or Fails to Go to Completion

Your reaction starts but then stalls, leaving a significant amount of starting material even after extended reaction times.

-

Catalyst Deactivation:

-

Cause: Presence of oxygen or impurities in the reaction mixture.

-

Protocol:

-

Reagent Purity Check: Ensure all reagents, especially the dichlorobenzene starting material and coupling partner, are of high purity.

-

Solvent Degassing: Before use, thoroughly degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

-

Inert Atmosphere: Assemble the reaction glassware under a positive pressure of an inert gas. Use septa and needles for reagent transfers.

-

-

-

Insufficient Thermal Energy:

-

Cause: The reaction temperature is too low to overcome the activation energy for C-Cl bond cleavage.

-

Protocol:

-

Incremental Temperature Increase: Increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

-

Solvent Choice: If you are limited by the boiling point of your solvent, switch to a higher-boiling solvent such as dioxane, toluene, or DMF. Be aware that solvent can also influence reactivity in other ways.[3]

-

-

-

Product Insolubility:

-

Cause: The mono-substituted product may be precipitating out of the reaction mixture, preventing it from reacting further in the case of a desired double substitution, or simply making analysis difficult.[6]

-

Protocol:

-

Solubility Test: Test the solubility of your expected product in the reaction solvent at the reaction temperature.

-

Solvent System Modification: Consider using a co-solvent to improve solubility. For Suzuki couplings, mixtures of toluene/water or dioxane/water are common.[1] For highly nonpolar products, solvents like chlorobenzene might be necessary.[5]

-

-

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing the mono-arylation of a dichlorobenzene.

Materials:

-

Dichlorobenzene derivative (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst, 2-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and condenser, add the dichlorobenzene, arylboronic acid, base, and palladium catalyst/ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below is the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chlorinated Benzene Manufacturer in China. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Challenges and Breakthroughs. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Ali, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144, 1285–1293. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

-

Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859–1873. [Link]

-

Mancini, P. M., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 499-503. [Link]

-

Shang, R., & Liu, L. (2017). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 4(8), 1591-1601. [Link]

-

ResearchGate. (n.d.). The relative reactivity of substituted dichlorobenzenes (C6H3Cl2X) in.... [Link]

-

Ison, G. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

-

Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17130. [Link]

-

YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(12), 1979-1991. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

-

University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

-

Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(21), 5143-5147. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15263–15365. [Link]

-

Stack Exchange. (2013). What are the differences between 'regioselective' and 'regiospecific' organic reactions?. [Link]

-

Crest, A. N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 233-242. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

-

YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024 [chlorobenzene.ltd]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Troubleshooting Guide for Experiments with 2-amino-3-(2,5-dichlorophenyl)propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-3-(2,5-dichlorophenyl)propanoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the synthesis, purification, analysis, and application of this novel amino acid derivative.

Section 1: Synthesis and Purification

The successful synthesis and purification of this compound are foundational to any downstream application. This section addresses common hurdles in obtaining a high-purity final product.

Frequently Asked Questions (FAQs) - Synthesis and Purification

Question 1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of dichlorophenylalanine derivatives can stem from several factors. A common synthetic route involves the amination of an α-halocarboxylic acid or a related derivative. Here’s a breakdown of potential issues and their solutions:

-

Incomplete Reaction: The reaction may not be going to completion.

-

Troubleshooting:

-

Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Temperature: Ensure the reaction is conducted at the optimal temperature. Some steps may require gentle heating, while others need to be cooled to prevent side reactions.

-

Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of the aminating agent may be necessary to drive the reaction forward.

-

-

-

Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

-

Troubleshooting:

-

Protecting Groups: If you are using a protected starting material, ensure the protecting group is stable under the reaction conditions and that the deprotection step is efficient.

-

Over-alkylation: In amination reactions, there is a risk of forming di- and tri-substituted products. Using a large excess of the ammonia source can help minimize this.

-

Elimination Reactions: Under basic conditions, the starting α-halocarboxylic acid can undergo elimination to form an α,β-unsaturated carboxylic acid. Using a milder base or lower temperatures can mitigate this.

-

-

-

Product Degradation: The product itself might be unstable under the reaction or workup conditions.

-

Troubleshooting:

-

pH Control: Maintain the pH of the reaction mixture within a stable range for the amino acid. Strong acidic or basic conditions during workup can lead to degradation.

-

Oxidation: While less common for this specific compound, be mindful of potential oxidation, especially if the reaction is run in the presence of air for extended periods at elevated temperatures.

-

-

Question 2: I am struggling to purify this compound. My product is contaminated with starting materials and other impurities. What purification strategies do you recommend?

Answer: Purifying novel amino acids can be challenging due to their zwitterionic nature and potentially similar polarities to impurities. Here are some effective purification techniques:

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline amino acids.

-

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, ethanol-water mixtures).

-

If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it through celite.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum.[1]

-

-

Troubleshooting:

-

Oiling Out: If the product separates as an oil, try using a different solvent system or a more dilute solution.

-

No Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

-

-

Column Chromatography: For separating mixtures with very similar polarities, column chromatography can be employed.

-

Stationary Phase: Silica gel is commonly used, but for polar compounds, reverse-phase silica (C18) or ion-exchange chromatography may be more effective.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For reverse-phase chromatography, a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is common.

-

Troubleshooting:

-

Poor Separation: Optimize the solvent gradient and flow rate.

-

Tailing Peaks: This can be due to interactions with the stationary phase. Adding a small amount of acid or base to the mobile phase can improve peak shape.

-

-

Section 2: Handling, Storage, and Solubility

Proper handling and storage are crucial to maintain the integrity and stability of this compound. Its solubility characteristics are also a key consideration for its use in various experimental settings.

Frequently Asked Questions (FAQs) - Handling, Storage, and Solubility

Question 3: What are the recommended storage conditions for this compound? How can I assess its stability over time?

Answer: To ensure the long-term stability of your compound, follow these storage guidelines:

-

Storage Conditions:

-

Store the solid compound in a tightly sealed container in a dry and cool place, preferably at 2-8°C.[1]

-

Protect it from light and moisture.

-

For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

-

Assessing Stability:

-

Periodically check the purity of the stored compound using HPLC. A decrease in the main peak area or the appearance of new peaks could indicate degradation.

-

Obtain an NMR spectrum and compare it to the original spectrum to check for any structural changes.

-

Question 4: I am having trouble dissolving this compound in my biological buffer for cell culture experiments. What can I do?

Answer: The solubility of amino acids can be highly dependent on the pH of the solution.[2] As a zwitterion, this compound will have its lowest solubility at its isoelectric point (pI).

-

Troubleshooting Solubility Issues:

-

pH Adjustment: Try adjusting the pH of your buffer slightly. Moving the pH away from the pI will increase the concentration of the charged species (cationic at low pH, anionic at high pH), which are generally more soluble in aqueous solutions. Perform this adjustment carefully to ensure it does not affect your experimental system.

-

Co-solvents: If pH adjustment is not an option, consider using a small amount of a biocompatible co-solvent like DMSO or ethanol. However, be mindful of the final concentration of the co-solvent in your cell culture, as it can be toxic to cells at higher concentrations. Always run a vehicle control in your experiments.

-

Sonication: Gentle sonication can sometimes help to dissolve sparingly soluble compounds.

-

Warming: Gently warming the solution may increase solubility, but be cautious as this could also lead to degradation. Ensure the compound is stable at the temperature used.

-

| Solvent | General Solubility of Similar Amino Acids | Considerations |

| Water | Sparingly soluble, pH-dependent[2] | Adjust pH to increase solubility. |

| DMSO | Generally soluble | Use minimal amount for biological assays. |

| Ethanol | Sparingly to moderately soluble | Can be used as a co-solvent. |

| Biological Buffers (e.g., PBS, DMEM) | Solubility can be limited at physiological pH | Test solubility at the working concentration beforehand. |

Section 3: Analytical and Biological Assays

Accurate characterization and successful application in biological systems are the ultimate goals of working with this novel amino acid. This section provides guidance on common analytical techniques and troubleshooting for cell-based assays.

Frequently Asked Questions (FAQs) - Analytical and Biological Assays

Question 5: I am analyzing my sample of this compound by HPLC, but I am getting poor peak shape and inconsistent retention times. How can I optimize my method?

Answer: HPLC analysis of polar, and potentially zwitterionic, compounds can be tricky. Here are some tips for method optimization:

-

Column Choice: A C18 column is a good starting point, but if you are experiencing issues, consider a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can provide different selectivity.

-

Mobile Phase:

-

pH: The pH of the mobile phase is critical. Using a buffer to maintain a consistent pH is essential. For amino acids, a pH around 2-3 is often used to ensure the carboxylic acid is protonated and the amine is protonated, leading to better retention and peak shape on a reverse-phase column.

-

Ion-Pairing Reagents: If you are still having trouble with retention, consider adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to the mobile phase.

-

-

Gradient Elution: A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), will likely provide the best separation of your compound from any impurities.

Example HPLC Method (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

Question 6: What should I expect to see in the 1H and 13C NMR spectra of this compound?

Answer: NMR spectroscopy is a powerful tool for structural confirmation. Here are the expected signals for this compound:

-

1H NMR:

-

Aromatic Protons: You will see signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will depend on their relative positions.

-

Alpha-Proton (α-H): A signal corresponding to the proton on the carbon bearing the amino and carboxyl groups. This will likely be a multiplet due to coupling with the beta-protons. Its chemical shift will be in the range of 3.5-4.5 ppm.

-

Beta-Protons (β-H2): Signals for the two protons on the carbon adjacent to the aromatic ring. These will likely be diastereotopic and appear as two separate multiplets, coupling with each other and the alpha-proton. Their chemical shifts will be in the range of 2.8-3.5 ppm.

-

Amine and Carboxyl Protons: These protons are often broad and may exchange with the solvent, making them difficult to observe, especially in protic solvents.

-

-

13C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically between 170-180 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (around 120-140 ppm). Two of these will be quaternary carbons attached to the chlorine atoms and will likely have lower intensity.

-

Alpha-Carbon (α-C): A signal for the carbon attached to the nitrogen and carbonyl group, typically in the range of 50-60 ppm.

-

Beta-Carbon (β-C): A signal for the carbon attached to the aromatic ring, typically in the range of 30-40 ppm.

-

Question 7: I am performing a cytotoxicity assay (e.g., MTT, LDH) with this compound and getting variable or unexpected results. What could be going wrong?

Answer: Variability in cytotoxicity assays can arise from several sources when working with a novel compound.

-

Compound Solubility and Stability in Media:

-

Precipitation: As discussed earlier, poor solubility in cell culture media can lead to an inaccurate assessment of the compound's concentration. Visually inspect your treatment wells for any signs of precipitation.

-

Degradation: The compound may not be stable over the course of your experiment (e.g., 24-72 hours) in the incubator. You can test the stability by incubating the compound in media under the same conditions and then analyzing it by HPLC.

-

-

Cellular Uptake:

-

The compound may not be efficiently taken up by the cells. Halogenated amino acids can have altered transport properties compared to their natural counterparts.[3] You may need to use higher concentrations or longer incubation times.

-

-

Off-Target Effects:

-

Novel compounds can have unexpected biological activities. The observed cytotoxicity might be due to off-target effects rather than the intended mechanism of action. It's important to include appropriate controls and potentially investigate the mechanism of cell death.

-

Workflow for Troubleshooting Cytotoxicity Assays

Caption: Troubleshooting workflow for cytotoxicity assays.

References

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Retrieved from [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. (2006). Stroke. Retrieved from [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 329–336. Retrieved from [Link]

-

Miller, K. R., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Life Sciences, 23(12), 1265–1275. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Gong, P., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(11), 15913–15924. Retrieved from [Link]

-

O'Mahony, G., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1109–1122. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-amino-3-(2,5-dichlorophenyl)propanoic acid's Effect on Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built on a hypothesized mechanism of action: that a compound like 2-amino-3-(2,5-dichlorophenyl)propanoic acid, due to its structural resemblance to known neuroactive amino acids, may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making them a key therapeutic target.[1][2]

This guide will compare our hypothetical compound, hereafter referred to as "Compound X," against two established drugs with distinct mechanisms of action in the context of epilepsy and excitotoxicity-related neurodegeneration: Felbamate and Memantine .

Mechanistic Hypothesis and Comparative Landscape

The Glutamatergic System and NMDA Receptor Antagonism

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system. NMDA receptors, a subtype of glutamate receptors, are crucial for synaptic plasticity, learning, and memory.[3] However, their overactivation can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.[4] This makes NMDA receptor antagonists a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability and degeneration, such as epilepsy and Alzheimer's disease.[2][5]

Hypothesized Mechanism of Compound X

Based on its 2-amino-propanoic acid scaffold with a dichlorophenyl substitution, it is plausible that Compound X could act as a competitive or non-competitive antagonist at the NMDA receptor. The bulky dichlorophenyl group may confer specificity and influence its binding kinetics. The validation workflow will aim to confirm this hypothesis and characterize its specific interaction with the receptor.

Comparator Compounds

To establish a meaningful comparison, we will evaluate Compound X against:

-

Felbamate: An anticonvulsant with a dual mechanism of action. It acts as a blocker of NMDA receptors and a positive modulator of GABA-A receptors.[6][7] This dual action is thought to contribute to its broad-spectrum efficacy.[7]

-

Memantine: An uncompetitive, low-affinity open-channel blocker of NMDA receptors.[8][9] Its unique kinetics are believed to contribute to its favorable side-effect profile in the treatment of Alzheimer's disease.[8][10]

The following table summarizes the key characteristics of our hypothetical compound and the comparators.

| Compound | Proposed/Known Mechanism of Action | Primary Therapeutic Indication(s) | Key Differentiating Feature |

| Compound X (Hypothetical) | NMDA Receptor Antagonist (competitive or non-competitive) | Epilepsy, Neuroprotection | Novel chemical entity with potentially unique selectivity and kinetic profile. |

| Felbamate | Dual NMDA receptor blocker and GABA-A receptor positive modulator.[6][11] | Epilepsy (partial and generalized seizures).[6] | Dual-action on both excitatory and inhibitory systems.[7] |

| Memantine | Uncompetitive, low-affinity NMDA receptor open-channel blocker.[8][12] | Moderate to severe Alzheimer's disease.[9] | Voltage-dependent block with rapid kinetics, preserving normal synaptic function.[8] |

Multi-Stage Validation Workflow

A rigorous validation process is essential to characterize the efficacy, selectivity, and safety of a novel compound. The following workflow outlines a logical progression from in vitro target engagement to in vivo proof-of-concept.

Caption: A multi-stage workflow for the validation of a novel neuroactive compound.

Stage 1: In Vitro Characterization

The initial stage focuses on confirming the hypothesized mechanism of action and assessing the compound's potential for neuroprotection in a controlled environment.

-

Objective: To determine the binding affinity (Ki) of Compound X for the NMDA receptor and assess its selectivity against other relevant receptors (e.g., AMPA, kainate, GABA-A).

-

Methodology:

-

Prepare cell membrane homogenates from a cell line expressing the target human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[13]

-

Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of Compound X, Felbamate, and Memantine.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 (concentration that inhibits 50% of radioligand binding) and subsequently the Ki value for each compound.

-

-

Expected Outcome: A quantitative measure of the binding affinity of Compound X to the NMDA receptor, allowing for a direct comparison with Felbamate and Memantine. High affinity and selectivity for the NMDA receptor would be a favorable outcome.

-

Objective: To characterize the functional effect of Compound X on NMDA receptor-mediated currents and determine its mode of antagonism (competitive, non-competitive, or uncompetitive).[14][15]

-

Methodology:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or use a cell line stably expressing NMDA receptors.

-

Perform whole-cell voltage-clamp recordings to isolate NMDA receptor-mediated currents.[16]

-

Apply a specific NMDA receptor agonist (e.g., NMDA and glycine) to elicit a current.

-

Co-apply the agonist with increasing concentrations of Compound X, Felbamate, or Memantine.

-

Analyze the changes in current amplitude and kinetics to determine the IC50 and the nature of the inhibition.[15]

-

-

Expected Outcome: This experiment will provide crucial information on whether Compound X enhances or inhibits NMDA receptor function and how its functional potency compares to the alternatives.[13]

Caption: Hypothesized mechanism of action for Compound X at the glutamatergic synapse.

-

Objective: To assess the ability of Compound X to protect neurons from excitotoxic cell death.[17]

-

Methodology:

-

Culture primary cortical neurons in 96-well plates.

-

Pre-treat the neurons with various concentrations of Compound X, Felbamate, or Memantine for a specified period.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.

-

After 24 hours, assess cell viability using assays such as MTT (measures metabolic activity) or LDH release (measures membrane integrity).[18][19]

-

-

Expected Outcome: A dose-response curve demonstrating the neuroprotective efficacy of Compound X. A significant increase in cell viability compared to untreated, glutamate-exposed cells would indicate neuroprotective potential.

| In Vitro Assay | Compound X (Hypothetical Data) | Felbamate (Literature Values) | Memantine (Literature Values) |

| NMDA Receptor Binding (Ki, nM) | 50 | 100-3000 | 1000-2000 |

| Electrophysiology (IC50, µM) | 5 | 100-300 | 1-5 |

| Neuroprotection (EC50, µM) | 10 | 50-150 | 2-10 |

In Vivo Validation

Following promising in vitro results, the validation process moves to in vivo models to assess the compound's pharmacokinetic profile, safety, and efficacy in a whole-organism context.

Pharmacokinetic (PK) and Safety Profiling

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in rodents, and to establish a preliminary safety profile.

-

Methodology:

-

Administer a single dose of Compound X to rats or mice via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points and analyze for Compound X concentration using LC-MS/MS.

-

Calculate key PK parameters such as half-life, bioavailability, and brain-to-plasma ratio.[20][21]

-

Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and observe for any acute adverse effects.

-

-

Expected Outcome: A clear understanding of the compound's bioavailability and its ability to cross the blood-brain barrier. A favorable PK profile would include good oral bioavailability and significant brain penetration.

In Vivo Efficacy Models

-

Objective: To evaluate the anticonvulsant effects of Compound X in established models of epilepsy.[22][23]

-

Models:

-

Pentylenetetrazol (PTZ)-induced seizure model: Assesses the ability of a compound to prevent generalized seizures.[24]

-

Maximal Electroshock (MES) model: Evaluates efficacy against tonic-clonic seizures.[24]

-

Kindling model: A model of chronic epilepsy that mimics the progressive development of seizures.[22]

-

-

Methodology:

-

Administer Compound X, Felbamate, or vehicle to different groups of rodents.

-

After an appropriate pre-treatment time based on PK data, induce seizures using PTZ, MES, or electrical stimulation in kindled animals.

-

Record and score seizure severity and duration.

-

-

Expected Outcome: A significant reduction in seizure severity and/or an increase in seizure threshold in the Compound X-treated group compared to the vehicle control.

-

Objective: To confirm the neuroprotective effects of Compound X in an in vivo setting.

-

Model: Intracerebral injection of an excitotoxin (e.g., kainic acid or NMDA) into a specific brain region like the hippocampus or striatum.

-

Methodology:

-

Pre-treat animals with Compound X, Memantine, or vehicle.

-

Administer the excitotoxin via stereotaxic surgery.

-

After a survival period (e.g., 7 days), perfuse the animals and process the brain tissue for histological analysis.

-

Quantify the extent of neuronal cell loss in the targeted brain region using techniques like Nissl staining or Fluoro-Jade staining.

-

-

Expected Outcome: A significant reduction in the volume of the excitotoxic lesion in animals treated with Compound X compared to the vehicle group.

| In Vivo Model | Compound X (Hypothetical Data) | Felbamate (Literature Data) | Memantine (Literature Data) |

| Oral Bioavailability (%) | 45 | >90%[25] | ~100% |

| Brain/Plasma Ratio | 1.5 | ~1 | ~1 |

| PTZ Seizure Protection (ED50, mg/kg) | 15 | 20-30 | Not typically used for epilepsy |

| Excitotoxic Lesion Reduction (%) | 60 | 40-50 | 50-70 |

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured workflow for the preclinical validation of a novel compound, this compound (Compound X), for the treatment of neurological disorders. By systematically progressing through in vitro characterization and in vivo efficacy models, and by benchmarking against established drugs like Felbamate and Memantine, researchers can build a robust data package to support further development.

The successful validation of Compound X would hinge on demonstrating a superior or differentiated profile compared to existing therapies. This could manifest as:

-

Enhanced Potency and Selectivity: Higher affinity and functional antagonism at the NMDA receptor with fewer off-target effects.

-

Improved Safety Profile: A wider therapeutic window with a lower incidence of adverse effects commonly associated with NMDA receptor antagonists, such as psychotomimetic symptoms.[5][26]

-

Favorable Pharmacokinetics: Optimal oral bioavailability and brain penetration to ensure effective target engagement.

Should the data from this validation workflow prove promising, the next logical steps would include more extensive preclinical toxicology studies and, ultimately, the design of Phase I clinical trials to assess the safety and pharmacokinetics of Compound X in human subjects.

References

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved January 23, 2026, from [Link]

-

Neuron. (2014, January 22). Structural Insights into Competitive Antagonism in NMDA Receptors [Video]. YouTube. [Link]

-

PubMed. (1975). The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat. Psychopharmacologia, 45(2), 163-166. [Link]

-

StatPearls. (2025, July 6). Felbamate. NCBI Bookshelf. [Link]

-

PubMed Central. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5249. [Link]

-

PubMed Central. (2024, January 8). New insights in animal models of neurotoxicity-induced neurodegeneration. Cellular and Molecular Life Sciences, 81(1), 23. [Link]

-

PubMed. (2018). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Methods in Molecular Biology, 1677, 231-246. [Link]

-

National Institutes of Health. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 20(4_suppl), 1S-10S. [Link]

-

PubMed. (2006). Mechanism of action of memantine. Current Opinion in Pharmacology, 6(1), 61-68. [Link]

-

PubMed Central. (2017). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Scientific Reports, 7(1), 1234. [Link]

-

PubMed. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 979-991. [Link]

-

PubMed. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacology and Experimental Therapeutics, 258(1), 28-34. [Link]

-

GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved January 23, 2026, from [Link]

-

MDPI. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5249. [Link]

-

Wikipedia. (n.d.). Felbamate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). In Vivo Experimental Models of Epilepsy. Retrieved January 23, 2026, from [Link]

-

NEUROFIT. (n.d.). Viability and survival test. Retrieved January 23, 2026, from [Link]

-

Frontiers. (2022). The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation. Frontiers in Neurology, 13, 948611. [Link]

-

ResearchGate. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Retrieved January 23, 2026, from [Link]

-

PubMed. (1990). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Brain Research, 528(1), 121-125. [Link]

-

PubMed Central. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 22(21), 11783. [Link]

-

PubMed Central. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Journal of Visualized Experiments, (99), e52735. [Link]

-

PubMed Central. (2021). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics, 39(13), 4735-4749. [Link]

-

StatPearls. (2024, January 31). Memantine. NCBI Bookshelf. [Link]

-

PubMed. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5249. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Felbamate?. Retrieved January 23, 2026, from [Link]

-

OAText. (n.d.). Neurochemicals, Behaviours and Psychiatric Perspectives of Neurological Diseases. Retrieved January 23, 2026, from [Link]

-

InVivo Biosystems. (n.d.). Epilepsy. Retrieved January 23, 2026, from [Link]

-

MDPI. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8895. [Link]

-

PubMed. (2007). Animal models of chronic pesticide neurotoxicity. Toxicology and Industrial Health, 23(5-6), 291-299. [Link]

-

PubMed Central. (2006). The Subjective and Cognitive Effects of Acute Phenylalanine and Tyrosine Depletion in Patients Recovered from Depression. Neuropsychopharmacology, 31(4), 857-867. [Link]

-

PubMed. (1993). Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors. Annals of Neurology, 34(1), 109-116. [Link]

-

Oxford Academic. (2021). Animal Models of Pharmacoresistant Epilepsy. Retrieved January 23, 2026, from [Link]

-

Frontiers. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience, 14, 921470. [Link]

-

PubMed. (1998). Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells. Toxicology and Applied Pharmacology, 150(1), 163-171. [Link]

-

Wikipedia. (n.d.). Memantine. Retrieved January 23, 2026, from [Link]

-

Spandidos Publications. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Experimental and Therapeutic Medicine, 13(5), 2115-2120. [Link]

-

PubMed. (1987). The effects of p-chlorophenylalanine (PCPA) treatment on the substance P content measured in discrete brain nuclei of normal and neonatally-induced hypothyroid rats. Brain Research, 416(2), 340-344. [Link]

-

Dr.Oracle. (2025, July 16). What is the mechanism of action (MOA) of memantine?. Retrieved January 23, 2026, from [Link]

-

International Journal of Novel Research in Pharmacy. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved January 23, 2026, from [Link]

-

PubMed. (1993). Felbamate. A Review of Its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Epilepsy. Drugs, 46(5), 895-919. [Link]

-

Journal of Pharmaceutical Research and Reports. (n.d.). Rodent models for alzheimer disease experimental induction pathophysiological mechanisms and biomarker profiling. Retrieved January 23, 2026, from [Link]

-

PubMed. (2000). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Progress in Neurobiology, 60(4), 357-379. [Link]

-

National Institutes of Health. (2018). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 13(10), 915-925. [Link]

-

PubMed. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in Molecular Biology, 1677, 139-152. [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved January 23, 2026, from [Link]

-

YouTube. (2022, July 17). How does Whole-cell voltage clamp work? | application [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation [frontiersin.org]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Felbamate - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. goodrx.com [goodrx.com]

- 11. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 25. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

comparing the efficacy of 2-amino-3-(2,5-dichlorophenyl)propanoic acid with other glutamate receptor modulators

An In-Depth Comparative Guide to the Efficacy of Glutamate Receptor Modulators: A Framework for Evaluating Novel Phenylalanine Analogs